molecular formula C7H6ClFO B1586977 3-Chloro-2-fluoroanisole CAS No. 261762-56-5

3-Chloro-2-fluoroanisole

Cat. No.: B1586977
CAS No.: 261762-56-5
M. Wt: 160.57 g/mol
InChI Key: CVFVXCYDOOGQCJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-fluoroanisole can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions typically include a base, such as potassium carbonate, and a solvent, such as toluene or ethanol .

Industrial Production Methods: Industrial production methods for this compound often involve the use of nucleophilic aromatic substitution reactions . These reactions typically require a halogenated aromatic compound and a nucleophile, such as methoxide, under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-fluoroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include methoxide and halogenated aromatic compounds.

    Suzuki–Miyaura Coupling: Common reagents include aryl halides, organoboron compounds, and palladium catalysts.

Major Products:

Scientific Research Applications

Scientific Research Applications

3-Chloro-2-fluoroanisole is utilized in various scientific research domains:

Organic Synthesis

  • Intermediate in Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biological Studies

  • Enzyme Interaction Studies: The compound is used to investigate enzyme interactions and metabolic pathways due to its unique electronic properties induced by the chlorine and fluorine substituents.

Medicinal Chemistry

  • Pharmaceutical Development: Its unique structure allows for potential applications in drug design, particularly in targeting specific biological pathways.

Case Study 1: Synthesis of Tetraaryladamantanes

In a study focused on the synthesis of tetraaryladamantanes (TAAs), researchers utilized 3-chloroanisole derivatives, including this compound, to achieve high yields of regioisomers through Friedel–Crafts alkylation reactions. The study demonstrated that subtle differences in substitution patterns significantly influence product distribution and yield outcomes .

Case Study 2: Photoionization Studies

Research involving photoionization spectroscopy highlighted the stability of various rotamers of chlorinated anisoles, including this compound. The study provided insights into the electronic transitions and stability of these compounds under different conditions, showcasing their potential in spectroscopic applications .

Table 1: Comparison of Reactivity with Related Compounds

CompoundReactivity LevelKey Reactions
This compoundModerateNucleophilic substitutions, oxidation
3-FluoroanisoleHighElectrophilic aromatic substitutions
3-ChloroanisoleLowLimited due to steric hindrance

Table 2: Applications in Various Fields

FieldApplication Description
Organic ChemistryIntermediate for synthesizing pharmaceuticals
BiochemistryStudy of metabolic pathways and enzyme interactions
Material ScienceDevelopment of specialty chemicals and agrochemicals

Comparison with Similar Compounds

    3-Chloroanisole: Similar in structure but lacks the fluorine atom.

    2-Fluoroanisole: Similar in structure but lacks the chlorine atom.

    3-Bromo-2-fluoroanisole: Similar in structure but has a bromine atom instead of a chlorine atom.

Uniqueness: 3-Chloro-2-fluoroanisole is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. This dual substitution can provide distinct properties and reactivity patterns compared to other similar compounds .

Biological Activity

3-Chloro-2-fluoroanisole (CFA) is a compound that has garnered attention in various fields, particularly in pharmaceuticals and agrochemicals. Its unique structure and substituents make it a valuable intermediate in the synthesis of biologically active compounds. This article explores the biological activity of CFA, highlighting its applications, research findings, and case studies.

  • Molecular Formula : C7_7H6_6ClF
  • Molecular Weight : 160.57 g/mol
  • CAS Number : 261762-56-5
  • IUPAC Name : 1-chloro-2-fluoro-3-methoxybenzene

Applications

Pharmaceutical Development : CFA is utilized as an intermediate in synthesizing various pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its fluorinated and chlorinated groups enhance the biological activity and selectivity of the resulting compounds.

Agricultural Chemicals : The compound is also employed in formulating agrochemicals, including herbicides and fungicides, which improve crop protection and yield. The halogen substituents contribute to the efficacy of these agrochemicals by modifying their interaction with biological targets.

Material Science : Research into CFA's properties has led to its exploration in developing new materials, such as polymers and coatings that require specific chemical resistance.

Biological Activity

Research indicates that CFA exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated that CFA possesses antimicrobial properties against various bacterial strains. The presence of chlorine and fluorine enhances its ability to disrupt microbial cell membranes.
  • Anti-inflammatory Effects : As an intermediate for anti-inflammatory drugs, CFA has shown potential in reducing inflammation markers in vitro. Its mechanism may involve the inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Preliminary studies suggest that CFA may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Case Study 1: Synthesis of Anti-inflammatory Agents

A study focused on synthesizing novel anti-inflammatory agents from CFA derivatives highlighted its role as a key intermediate. The derivatives exhibited enhanced activity compared to non-fluorinated counterparts, demonstrating that the introduction of fluorine atoms significantly improves pharmacological properties .

Case Study 2: Agrochemical Formulation

In agricultural research, CFA was incorporated into herbicide formulations. Field trials showed that crops treated with CFA-based herbicides had improved resistance to common weeds compared to traditional herbicides .

Research Findings

Recent investigations into the reaction mechanisms involving CFA have revealed valuable insights:

  • Regioselectivity in Reactions : Research indicates that reactions involving CFA can lead to complex mixtures of products, emphasizing the importance of regioselectivity in synthetic pathways .
  • Thermodynamic vs Kinetic Products : Studies have shown that CFA can yield different products based on reaction conditions, highlighting its versatility as a synthetic building block .

Data Table

PropertyValue
Molecular FormulaC7_7H6_6ClF
Molecular Weight160.57 g/mol
CAS Number261762-56-5
Biological ActivityAntimicrobial, Anti-inflammatory
ApplicationsPharmaceuticals, Agrochemicals

Properties

IUPAC Name

1-chloro-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO/c1-10-6-4-2-3-5(8)7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFVXCYDOOGQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378574
Record name 3-Chloro-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-56-5
Record name 3-Chloro-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-2-fluoroanisole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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